molecular formula C18H21N7O2S B2729646 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034408-80-3

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2729646
CAS No.: 2034408-80-3
M. Wt: 399.47
InChI Key: LWCWFDKZAYGUJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C18H21N7O2S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

One study explores benzothiazole derivatives' corrosion inhibitory effects on steel in hydrochloric acid solutions. These inhibitors, including similar compounds, demonstrate high efficiency and stability, suggesting potential applications in protecting metals against corrosion. The study combines experimental techniques with quantum chemical calculations to provide a comprehensive understanding of the inhibition mechanisms (Hu et al., 2016).

Antimicrobial and Anti-Inflammatory Activities

Another research area involves synthesizing novel compounds for potential pharmaceutical applications. For example, derivatives of benzothiazole have been studied for their antimicrobial and anti-inflammatory activities. These studies reveal that certain derivatives show significant inhibitory activities against various enzymes and microorganisms, indicating their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Synthesis and Chemical Reactions

The synthesis of 1,3,5-triazine derivatives and their subsequent reactions offer insights into creating various compounds with potential research and industrial applications. These synthetic pathways enable the production of compounds with specific properties, such as those with antimicrobial activities or those useful in materials science (Li-hu, 2014).

Molecular Structure and Inhibitory Profile

Compounds incorporating 1,3,5-triazine moieties have been investigated for their molecular structures and inhibitory profiles against enzymes relevant to diseases like Alzheimer's and Parkinson's. These studies provide valuable insights into designing new therapeutic agents (Lolak et al., 2020).

Electrochemical and Quantum Chemical Studies

Research on benzimidazole derivatives as corrosion inhibitors for steel in acidic environments highlights the importance of electrochemical and quantum chemical studies. These studies help understand the molecular basis of corrosion inhibition and guide the design of more effective inhibitors (Yadav et al., 2016).

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2S/c1-24(2)17-21-15(22-18(23-17)25-5-7-27-8-6-25)10-19-16(26)12-3-4-13-14(9-12)28-11-20-13/h3-4,9,11H,5-8,10H2,1-2H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCWFDKZAYGUJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.